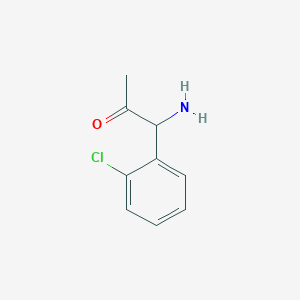

1-Amino-1-(2-chlorophenyl)acetone

Description

BenchChem offers high-quality 1-Amino-1-(2-chlorophenyl)acetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-1-(2-chlorophenyl)acetone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

1-amino-1-(2-chlorophenyl)propan-2-one |

InChI |

InChI=1S/C9H10ClNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-5,9H,11H2,1H3 |

InChI Key |

MHNVHPSLYWKAKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 1 2 Chlorophenyl Acetone

Established Synthetic Pathways for 1-Amino-1-(2-chlorophenyl)acetone

Traditional syntheses of α-aminoketones often rely on robust, well-documented reactions that build the molecule step-by-step from simple, commercially available precursors.

A common and established linear sequence for synthesizing α-aminoketones involves the α-halogenation of a ketone followed by nucleophilic substitution with an amine source. This method provides a straightforward, albeit multi-step, route to the target compound.

A probable pathway adapted from analogous syntheses involves three main stages: google.com

Preparation of the Ketone Precursor: The synthesis begins with the formation of 2-chlorophenylacetone. This can be achieved through methods like the Friedel-Crafts acylation of 2-chlorotoluene (B165313) or, alternatively, from o-chlorobenzonitrile via a Grignard reaction followed by hydrolysis. google.com

α-Halogenation: The 2-chlorophenylacetone is then subjected to α-halogenation, typically using bromine in a suitable solvent like tetrachloromethane, to yield the intermediate 1-bromo-1-(2-chlorophenyl)acetone. google.com This reaction places a reactive leaving group on the carbon adjacent to the carbonyl group.

Amination: The final step is the introduction of the amino group. The α-bromoketone intermediate is treated with an ammonia (B1221849) equivalent, such as liquid methylamine, which acts as a nucleophile to displace the bromide. Subsequent workup yields 1-Amino-1-(2-chlorophenyl)acetone. google.com

This sequential approach, while effective, can sometimes be limited by the harsh conditions required and the generation of stoichiometric byproducts. researchgate.net

Innovations in 1-Amino-1-(2-chlorophenyl)acetone Synthesis

Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of chemical processes. These innovations are applicable to the synthesis of 1-Amino-1-(2-chlorophenyl)acetone.

Catalysis offers a powerful tool to accelerate reactions, lower energy requirements, and control selectivity. For the synthesis of aminoketones, several catalytic methods can be envisioned.

Hydrogen Bond Catalysis: Catalysts that operate through hydrogen bonding, such as those derived from urea (B33335) or thiourea, can activate both the electrophile (an α-haloketone intermediate) and the nucleophile (the amine). mdpi.com This dual activation can enhance reaction rates and allow for milder reaction conditions compared to traditional base-mediated methods.

Phase-Transfer Catalysis: In the amination step, where an aqueous amine source might react with the α-haloketone in an organic solvent, a phase-transfer catalyst can facilitate the transport of the amine nucleophile across the phase boundary, improving reaction efficiency and avoiding the need for anhydrous or hazardous solvents.

Transition-Metal Catalysis: Modern cross-coupling reactions catalyzed by transition metals could provide novel routes. For example, methods for the α-amination of ketones using palladium or copper catalysts are well-established and could be adapted for this specific target molecule, potentially offering a more direct route that avoids the isolation of halo-ketone intermediates.

| Parameter | Traditional Method (e.g., Stoichiometric Base) | Potential Catalytic Method | Advantage of Catalysis |

|---|---|---|---|

| Reagent | Requires >1 equivalent of base | Requires small % of catalyst (e.g., 1-10 mol%) | Reduced chemical waste |

| Conditions | Often requires elevated temperatures | Can often proceed at room temperature. mdpi.com | Lower energy consumption |

| Selectivity | Side reactions like elimination can be significant | Can be designed for high chemo- and regioselectivity | Higher product purity, less purification |

| Workup | Often involves quenching large amounts of reagent | Simpler workup procedures | Process simplification |

Green chemistry principles are increasingly integrated into synthetic planning to minimize environmental impact.

Enzymatic Cascades: Biocatalysis using enzymes offers a highly selective and sustainable alternative to traditional chemical methods. researchgate.net Enzymes operate in mild, aqueous conditions and can be used in cascade reactions where multiple transformations occur in a single pot, reducing waste and purification steps. A potential biocatalytic route could involve a transaminase to introduce the amino group onto a ketone precursor.

Continuous Flow Chemistry: Performing reactions in continuous flow reactors instead of batch reactors can significantly improve safety, particularly for highly exothermic reactions. researchgate.net It also allows for better process control, reduced reaction volumes, and easier scale-up, minimizing waste and improving resource efficiency. researchgate.net

Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a core principle of green chemistry. The use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, has been shown to be effective for related reactions, such as the synthesis of 2-aminoimidazoles from α-chloroketones. mdpi.com

| Green Chemistry Principle | Application in Synthesis | Benefit |

|---|---|---|

| Use of Biocatalysts | Employing enzymes like transaminases for the amination step. researchgate.net | High selectivity, mild conditions, biodegradable catalyst. |

| Process Intensification | Implementing continuous flow manufacturing. researchgate.net | Enhanced safety, reduced waste, better scalability. |

| Safer Solvents | Using deep eutectic solvents (DES) or water as the reaction medium. mdpi.com | Reduced toxicity and environmental impact. |

| Atom Economy | Designing catalytic cycles that minimize byproduct formation. | Maximizes the incorporation of starting materials into the final product. |

Stereoselective Synthesis of 1-Amino-1-(2-chlorophenyl)acetone

Introducing stereocenters in a controlled manner is critical, as the biological activity of chiral molecules often depends on a single enantiomer. nih.govgoogle.com The carbon atom bearing the amino group in 1-Amino-1-(2-chlorophenyl)acetone is a stereocenter, and its controlled synthesis is of significant interest.

Asymmetric synthesis can be achieved through several strategies:

Substrate Control: Using a starting material that is already chiral and allowing its inherent stereochemistry to direct the formation of the new stereocenter.

Auxiliary Control: Temporarily attaching a chiral auxiliary to the substrate, which directs the stereochemical outcome of a subsequent reaction. A prominent example is the use of N-tert-butanesulfinyl imines. mdpi.com In this approach, an appropriate aldehyde is condensed with a chiral sulfinamide to form a sulfinyl imine. A nucleophile (like a methyl Grignard reagent) then adds diastereoselectively to the imine, guided by the chiral sulfinyl group. The auxiliary can then be removed to reveal the chiral amine. mdpi.com

Catalyst Control: Employing a chiral catalyst to create the desired stereocenter from a prochiral substrate. For instance, copper-catalyzed reductive couplings have been developed for the enantioselective synthesis of related 1,2-aminoalcohols. nih.gov Such a method could, in principle, be adapted to generate the chiral aminoketone core with high enantioselectivity.

| Strategy | Description | Key Intermediate | Reported Selectivity (Analogous Systems) |

|---|---|---|---|

| Chiral Auxiliary | Use of N-tert-butanesulfinyl imines to direct nucleophilic addition. mdpi.com | Chiral N-tert-butanesulfinyl imine | Often >95:5 diastereomeric ratio. mdpi.com |

| Chiral Catalyst | Enantioselective addition to an imine or ketone catalyzed by a chiral metal complex. nih.gov | Prochiral imine or ketone | High levels of enantioselectivity reported for related couplings. nih.gov |

| Enzymatic Resolution | Selective reaction of one enantiomer from a racemic mixture using an enzyme. | Racemic aminoketone | Can achieve very high enantiomeric excess (>99% ee). |

Enantioselective Catalytic Approaches

The direct catalytic enantioselective synthesis of α-amino ketones is a highly desirable strategy. While specific methods for 1-Amino-1-(2-chlorophenyl)acetone are not extensively documented, analogous transformations provide a strong basis for potential synthetic routes.

One promising approach involves the asymmetric hydrogenation of α-azido ketones or related precursors. For instance, cobalt-catalyzed asymmetric hydrogenation has been successfully applied to α-primary amino ketones to furnish chiral vicinal amino alcohols with high yields and enantioselectivities. nih.gov A similar strategy could be envisioned where a prochiral precursor to 1-Amino-1-(2-chlorophenyl)acetone is hydrogenated using a chiral cobalt catalyst to establish the stereocenter.

Another powerful method is the palladium-catalyzed asymmetric arylation of α-keto imines. nih.govrsc.org This reaction constructs the C-aryl bond and the adjacent stereocenter in a single step. For the synthesis of 1-Amino-1-(2-chlorophenyl)acetone, this would likely involve the reaction of an imine derived from 1-aminopropan-2-one (B1265363) with a (2-chlorophenyl)boronic acid in the presence of a chiral palladium catalyst. The success of this approach would depend on the ability to generate the requisite α-keto imine and its stability under the reaction conditions. Research has shown that various substituted arylboronic acids can be employed, suggesting that the 2-chloro substituent would be tolerated. nih.gov

| Catalyst System | Substrate Type | Product Type | Yield (%) | ee (%) | Ref |

| Pd(TFA)₂ / Chiral Ligand | α-Keto Imine + Arylboronic Acid | α-Aryl-α-amino ketone | 72-95 | 88-96 | nih.gov |

| Chiral Co Complex | α-Primary Amino Ketone | Chiral Vicinal Amino Alcohol | High | 84-99 | nih.gov |

This table presents data for analogous reactions and suggests potential efficacy for the synthesis of 1-Amino-1-(2-chlorophenyl)acetone.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries have been a cornerstone of asymmetric synthesis, enabling the diastereoselective formation of new stereocenters. While specific examples for the synthesis of 1-Amino-1-(2-chlorophenyl)acetone are scarce, general principles can be applied.

A common strategy involves the use of a chiral amine as an auxiliary, which is first condensed with a suitable carbonyl compound to form a chiral imine or enamine. Subsequent diastereoselective alkylation, arylation, or other bond-forming reactions at the α-position, followed by removal of the auxiliary, can yield the desired enantiomerically enriched α-amino ketone. For instance, methods have been developed for the asymmetric α-arylation of amino acids using a chiral auxiliary approach, which could be adapted for α-amino ketones. nih.gov

Another approach could involve the use of a chiral sulfinamide auxiliary, such as tert-butanesulfinamide. This auxiliary can be condensed with a ketone to form a chiral N-sulfinyl imine. Diastereoselective addition of a nucleophile to the imine, followed by hydrolysis, can provide the chiral amine. While typically used for the synthesis of amines, this methodology could potentially be adapted for the synthesis of α-amino ketones.

| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio | Yield (%) | Ref |

| Imidazolidinone | α-Arylation | >95:5 | High | nih.gov |

| Bislactim Ether | Aryne Coupling/Alkylation | High | Good-Excellent | nih.gov |

This table illustrates the utility of chiral auxiliaries in analogous asymmetric syntheses.

Biocatalytic Transformations for Enantiopure 1-Amino-1-(2-chlorophenyl)acetone

Biocatalysis offers a powerful and environmentally benign alternative for the synthesis of chiral amines and amino ketones. nih.gov Transaminases (TAs), in particular, have emerged as highly effective catalysts for the asymmetric amination of ketones. nih.gov

The synthesis of 1-Amino-1-(2-chlorophenyl)acetone could be achieved via the asymmetric amination of a suitable prochiral ketone precursor, such as 1-(2-chlorophenyl)propane-1,2-dione. A transaminase, using an amino donor like isopropylamine (B41738) or alanine, could selectively aminate one of the carbonyl groups to introduce the amino functionality with high enantioselectivity. The substrate scope of transaminases is continually being expanded through enzyme engineering, suggesting that a suitable biocatalyst could be identified or developed for this specific transformation.

Alternatively, a biocatalytic cascade combining an ene-reductase (ERed) and an imine reductase/reductive aminase (IRed/RedAm) could be employed, starting from an α,β-unsaturated ketone precursor. acs.org This approach allows for the creation of two stereocenters in a one-pot reaction, although for the target compound, a single amination would be required.

| Enzyme Type | Reaction | Substrate | Product | ee (%) | Ref |

| Transaminase (TA) | Asymmetric Amination | Prochiral Ketone | Chiral Amine | >99 | nih.gov |

| Ene-reductase/Imine reductase | Reductive Amination Cascade | α,β-Unsaturated Ketone | Chiral Amine | >99 | acs.org |

This table highlights the potential of biocatalytic methods for the enantioselective synthesis of the target compound.

Reactivity and Mechanistic Investigations of 1 Amino 1 2 Chlorophenyl Acetone

Reactions Involving the Primary Amine Functionality

The primary amine group (-NH₂) is a key reactive center in 1-Amino-1-(2-chlorophenyl)acetone, characterized by the nucleophilicity of the nitrogen atom's lone pair of electrons.

Acylation and Alkylation Reactions

Acylation Reactions

Primary amines readily undergo acylation when treated with acylating agents like acyl chlorides or acid anhydrides to form amides. nih.govechemi.com In a typical reaction, the nitrogen atom of 1-Amino-1-(2-chlorophenyl)acetone would act as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. researchgate.netgoogle.com This nucleophilic addition is followed by the elimination of a leaving group (e.g., a chloride ion), resulting in the formation of an N-acylated derivative. researchgate.netgoogle.com The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). nih.gov

For instance, the reaction with ethanoyl chloride would be expected to yield N-(1-(2-chlorophenyl)-2-oxopropyl)ethanamide. researchgate.net The general mechanism proceeds through a nucleophilic addition-elimination pathway. researchgate.netgoogle.com

Table 1: Representative Acylation Reactions of Primary Amines

| Acylating Agent | Product Type | General Conditions |

|---|---|---|

| Acyl Chloride (R-COCl) | N-Substituted Amide | Aprotic solvent, often with a non-nucleophilic base (e.g., pyridine, triethylamine) |

Alkylation Reactions

The primary amine of 1-Amino-1-(2-chlorophenyl)acetone can also be alkylated by reaction with alkyl halides. wikipedia.orgnih.gov This reaction proceeds via a nucleophilic substitution (typically SN2) mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. nih.govresearchgate.net

A significant challenge in the alkylation of primary amines is the potential for over-alkylation. nih.govthieme-connect.com The resulting secondary amine is often more nucleophilic than the starting primary amine and can react further with the alkyl halide to form a tertiary amine, and subsequently, a quaternary ammonium (B1175870) salt. thieme-connect.comresearchgate.net To favor mono-alkylation, a large excess of the amine is typically used. nih.gov

Condensation and Imine Formation

The primary amine functionality allows 1-Amino-1-(2-chlorophenyl)acetone to undergo condensation reactions with aldehydes and ketones to form imines (also known as Schiff bases). ketaklarity.comwum.edu.pl This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde or ketone. ketaklarity.com The initial adduct, a carbinolamine, is then dehydrated to form the C=N double bond of the imine.

The reaction is acid-catalyzed and reversible. ketaklarity.com The pH must be carefully controlled; optimal rates are often observed in weakly acidic conditions (around pH 4-5). At very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, the protonation of the carbinolamine intermediate, necessary for water elimination, is hindered.

Transformations at the Ketone Moiety

The ketone group, with its electrophilic carbonyl carbon, is the second major site of reactivity in the molecule.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the acetone (B3395972) moiety is susceptible to attack by various nucleophiles. This reaction transforms the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. The nature of the nucleophile determines the final product. For instance, reaction with organometallic reagents like Grignard reagents (R-MgX) would lead to the formation of a tertiary alcohol after acidic workup.

Reductive and Oxidative Processes

Reductive Processes

The ketone functionality can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of α-amino ketones can lead to the formation of 1,2-amino alcohols, which are valuable synthetic intermediates. The stereochemical outcome of such reductions can often be influenced by the nature of the substituent on the nitrogen and the reaction conditions. Studies on the reduction of various α-amino ketones have shown that the stereoselectivity can be controlled to favor either syn or anti diastereomers of the resulting amino alcohol.

Oxidative Processes

The oxidation of α-amino ketones is less common but can be achieved under specific conditions. For example, some oxidative processes can lead to the formation of α-diketones or cleavage of the carbon-carbon bond adjacent to the carbonyl group. Research on the oxidation of aminoacetone by certain microorganisms has shown conversion to methylglyoxal, suggesting that an amine oxidase can catalyze the oxidation of the amino group, which is followed by the transformation of the ketone.

Intramolecular Cyclizations and Heterocycle Formation

Molecules containing both an amine and a carbonyl group, such as 1-Amino-1-(2-chlorophenyl)acetone, are valuable precursors for the synthesis of various nitrogen-containing heterocycles. The specific heterocyclic system formed depends on the reaction conditions and the nature of any additional reagents.

For example, α-amino ketones are well-known precursors for the synthesis of pyrazines through self-condensation. They can also react with 1,3-dicarbonyl compounds or their equivalents to form substituted pyrroles or other five- and six-membered rings. Furthermore, intramolecular cyclization reactions can occur if a suitable electrophilic site can be generated elsewhere in the molecule, leading to the formation of cyclic imines or other heterocyclic structures. For instance, derivatives of α-amino ketones are used in the synthesis of benzodiazepines, a class of seven-membered heterocyclic compounds. The synthesis of diazepam, for example, starts from a 2-aminobenzophenone (B122507) derivative. researchgate.net

Exploration of Rearrangement Reactions

The structure of 1-Amino-1-(2-chlorophenyl)acetone suggests its potential participation in several types of rearrangement reactions characteristic of α-amino ketones and related functionalities.

One such potential transformation is an α-ketol-type rearrangement . In this type of reaction, an α-hydroxy ketone undergoes a 1,2-migration of an alkyl or aryl group. wikipedia.orgbeilstein-journals.orgnih.gov For 1-Amino-1-(2-chlorophenyl)acetone, this would first require conversion of the amino group to a hydroxyl group, for instance, through diazotization followed by hydrolysis. The resulting α-hydroxy ketone, 1-hydroxy-1-(2-chlorophenyl)acetone, could then potentially undergo rearrangement. The presence of the 2-chlorophenyl group could influence the migratory aptitude of the substituents attached to the carbonyl carbon. Generally, aryl groups have a higher migratory aptitude than methyl groups.

Another plausible rearrangement is a Neber-like rearrangement , although this is more commonly associated with the synthesis of α-amino ketones from ketoximes rather than a reaction of the α-amino ketone itself. wikipedia.orgslideshare.netorganicreactions.orgnumberanalytics.comambeed.com However, under specific conditions, it's conceivable that a derivative of 1-Amino-1-(2-chlorophenyl)acetone could undergo a rearrangement involving the nitrogen atom.

Furthermore, given the presence of the 2-chlorophenyl group, rearrangements involving the aromatic ring could be envisioned, potentially under thermal or photochemical conditions. These are less common for simple α-amino ketones but cannot be entirely ruled out without specific experimental data.

The potential for these rearrangements is summarized in the table below, based on the reactivity of analogous structures.

| Rearrangement Type | Plausibility for 1-Amino-1-(2-chlorophenyl)acetone | Key Structural Requirement | Potential Product Type |

| α-Ketol Rearrangement | Plausible after conversion of NH₂ to OH | α-Hydroxy ketone intermediate | Isomeric α-hydroxy ketone |

| Neber-like Rearrangement | Less likely as a direct reaction | Oxime or similar derivative | Azirine intermediate leading back to an amino ketone |

| Aromatic Rearrangement | Possible under specific conditions | Aromatic ring with activating groups | Isomeric aromatic compound |

Elucidation of Reaction Mechanisms and Transition States

The elucidation of reaction mechanisms and the characterization of transition states for the potential rearrangements of 1-Amino-1-(2-chlorophenyl)acetone would rely on a combination of experimental and computational methods. As direct experimental data is scarce, we can propose mechanisms based on analogous systems.

For a hypothetical α-ketol rearrangement of the corresponding α-hydroxy ketone, the mechanism would likely proceed through a concerted 1,2-shift. The transition state would involve a three-membered ring-like structure where the migrating group (either the 2-chlorophenyl or the methyl group) is partially bonded to both the carbon it is leaving and the carbonyl carbon. The stereoelectronic properties of the molecule would play a crucial role in determining which group migrates. Computational studies on similar systems have been used to analyze the energetics of such transition states. nih.govresearchgate.net

In a base-catalyzed α-ketol rearrangement, the reaction is initiated by the deprotonation of the hydroxyl group to form an alkoxide. This is followed by the migration of one of the adjacent substituents to the carbonyl carbon, forming a new carbon-carbon bond and breaking the original one. The transition state for this step would involve a partial negative charge on the oxygen and partial bond formation and breaking.

For a potential Neber-like rearrangement pathway, if the amino group were first converted to a suitable leaving group (e.g., a tosylamide), treatment with a base could lead to the formation of an azirine intermediate via an intramolecular nucleophilic attack. The transition state for this step would involve the formation of the three-membered azirine ring. Subsequent hydrolysis of the azirine would yield the α-amino ketone. wikipedia.orgslideshare.netorganicreactions.org

The reaction mechanisms involving α-amino ketones can be complex, and the specific pathways and the structures of the transition states would be highly dependent on the reaction conditions, including the solvent, temperature, and the presence of catalysts. Modern computational chemistry provides powerful tools to model these reaction pathways and calculate the energies of the transition states, offering insights into the feasibility and selectivity of different rearrangement possibilities. nih.govresearchgate.net

The table below outlines the key features of the proposed transition states for these hypothetical rearrangements.

| Rearrangement Type | Proposed Transition State Characteristics | Key Influencing Factors |

| α-Ketol Rearrangement | Three-membered ring-like structure with partial bonds to the migrating group. | Migratory aptitude of substituents, stereoelectronics. |

| Neber-like Rearrangement | Formation of a strained three-membered azirine ring. | Nature of the leaving group on nitrogen, base strength. |

Applications of 1 Amino 1 2 Chlorophenyl Acetone As a Key Synthetic Intermediate

Role in the Synthesis of Nitrogen-Containing Heterocyclic Systems

The bifunctional nature of 1-Amino-1-(2-chlorophenyl)acetone, possessing both a nucleophilic amino group and an electrophilic ketone, makes it an ideal substrate for cyclization reactions to form a variety of nitrogen-containing heterocycles. These ring systems are foundational scaffolds in medicinal chemistry and materials science.

For instance, the reaction of α-aminoketones with suitable reagents can lead to the formation of important heterocyclic cores. While direct studies on 1-Amino-1-(2-chlorophenyl)acetone are not extensively documented, the known reactivity of analogous compounds suggests its utility in constructing heterocycles such as pyrazines, imidazoles, and oxazoles. The condensation of the amino group with one electrophilic center and the ketone with another can be strategically employed to build these ring systems. The presence of the 2-chlorophenyl group can influence the regioselectivity of these cyclizations and impart unique electronic and steric properties to the resulting heterocyclic products.

Utilization as a Chiral Building Block in Complex Molecule Synthesis

Chiral amines and their derivatives are of paramount importance in asymmetric synthesis, serving as chiral auxiliaries, ligands, or key structural components of target molecules. mdpi.com The asymmetric synthesis of chiral amines from prochiral ketones using enzymes like transaminases is a well-established green chemistry approach. mdpi.com

Should 1-Amino-1-(2-chlorophenyl)acetone be resolved into its enantiomers or synthesized in an enantiomerically pure form, it would become a highly valuable chiral building block. The presence of a stereocenter at the carbon bearing the amino and 2-chlorophenyl groups would allow for the diastereoselective elaboration of the rest of the molecule. This is particularly relevant in the synthesis of pharmaceuticals, where the stereochemistry of a molecule is often critical to its biological activity. For example, chiral 1,2-amino alcohols, which could be derived from the reduction of 1-Amino-1-(2-chlorophenyl)acetone, are crucial intermediates for a number of pharmaceutical compounds. acs.org The synthesis of (S)-norketamine, a chiral cyclohexanone (B45756) derivative, highlights a multi-step process to generate a chiral α-amino ketone, underscoring the significance of such structures. acs.orgresearchgate.net

Precursor in the Preparation of Advanced Fine Chemical Intermediates

Beyond its direct use in constructing final products, 1-Amino-1-(2-chlorophenyl)acetone can serve as a precursor to a variety of other valuable chemical intermediates. The reactivity of its primary amine and ketone functionalities allows for a wide range of chemical transformations.

For example, the primary amine can be readily acylated, alkylated, or sulfonylated to introduce new functional groups and build molecular complexity. The ketone can undergo reactions such as olefination, reduction to a secondary alcohol, or reductive amination. These transformations can convert 1-Amino-1-(2-chlorophenyl)acetone into a diverse array of derivatives, each with its own synthetic potential. The resulting intermediates can then be used in multi-step syntheses of agrochemicals, dyes, polymers, and other fine chemicals. The synthesis of various saturated heterocyclic aminoketones demonstrates how aminoketones can be generated and subsequently utilized. nih.gov

Derivatization for the Generation of Novel Organic Scaffolds

The generation of novel organic scaffolds is a key objective in drug discovery and materials science, as it allows for the exploration of new chemical space. The unique substitution pattern of 1-Amino-1-(2-chlorophenyl)acetone provides a platform for the creation of such novel scaffolds.

Through multi-component reactions or sequential derivatization, the core structure of 1-Amino-1-(2-chlorophenyl)acetone can be elaborated into more complex and three-dimensional architectures. For example, the combination of reactions at the amine and ketone functionalities could lead to the formation of bridged bicyclic systems or spirocyclic compounds. The 2-chlorophenyl group can also participate in further reactions, such as cross-coupling reactions, to introduce additional diversity. The development of new synthetic protocols for 1,3,5-triazine (B166579) derivatives showcases how substituted amines can be key to generating novel and potentially bioactive scaffolds. researchgate.net

Computational and Theoretical Studies on 1 Amino 1 2 Chlorophenyl Acetone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 1-Amino-1-(2-chlorophenyl)acetone.

Molecular Geometry and Electronic Properties: DFT calculations, using functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), would be employed to determine the optimized molecular geometry. These calculations would provide precise bond lengths, bond angles, and dihedral angles, revealing the influence of the 2-chlorophenyl group on the acetone (B3395972) backbone. The presence of the chlorine atom and the amino group is expected to induce significant electronic perturbations within the molecule.

Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. For 1-Amino-1-(2-chlorophenyl)acetone, the HOMO is anticipated to be localized primarily on the amino group and the phenyl ring, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the carbonyl group, marking it as the site for nucleophilic attack. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution and predict sites for electrophilic and nucleophilic reactions. For this molecule, regions of negative electrostatic potential (electron-rich) are expected around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, as well as the chlorine atom. Regions of positive electrostatic potential (electron-poor) would likely be found around the hydrogen atoms of the amino group and the acetyl methyl group.

| Computational Method | Predicted Parameter | Expected Significance for 1-Amino-1-(2-chlorophenyl)acetone |

| DFT (e.g., B3LYP/6-311++G(d,p)) | Optimized Geometry | Provides insights into steric hindrance and electronic effects of the 2-chlorophenyl group on the molecular structure. |

| Time-Dependent DFT (TD-DFT) | Electronic Transitions | Predicts UV-Vis absorption spectra and provides information on excited state properties. |

| FMO Analysis (HOMO/LUMO) | Energy Levels and Distribution | Identifies sites for electrophilic and nucleophilic attack and predicts overall reactivity. |

| MEP Analysis | Electrostatic Potential Surface | Visualizes charge distribution and potential interaction sites for intermolecular interactions. |

Conformational Analysis and Stereochemical Considerations

The presence of a chiral center at the carbon atom bonded to the amino group, the 2-chlorophenyl group, and the acetyl group introduces significant stereochemical complexity.

Conformational Isomers: Rotation around the single bonds, particularly the C-N bond and the C-C bond connecting the phenyl ring to the chiral center, will lead to various conformational isomers. Computational methods can be used to perform a potential energy surface (PES) scan to identify the most stable conformers. The relative energies of these conformers are influenced by a combination of steric hindrance between the bulky 2-chlorophenyl group and the acetyl group, as well as potential intramolecular hydrogen bonding between the amino group and the carbonyl oxygen.

Stereoelectronic Effects: The orientation of the lone pair of electrons on the nitrogen atom relative to the adjacent sigma bonds can influence the molecule's reactivity and stability. An understanding of these stereoelectronic effects is crucial for predicting the outcomes of reactions involving the chiral center.

| Parameter | Description | Expected Influence on 1-Amino-1-(2-chlorophenyl)acetone |

| Dihedral Angles | The angles between planes defined by sets of four atoms. | Key rotations around the C-C(phenyl) and C-N bonds will determine the stable conformations. |

| Steric Hindrance | Repulsive interactions between non-bonded atoms in close proximity. | The bulky 2-chlorophenyl group will significantly restrict conformational freedom. |

| Intramolecular Hydrogen Bonding | A hydrogen bond formed between the -NH2 and C=O groups within the same molecule. | This could stabilize certain conformations and influence the molecule's reactivity. |

| Chirality | The property of a molecule that is not superimposable on its mirror image. | The presence of a stereocenter necessitates consideration of enantiomers and their distinct properties in chiral environments. |

Computational Elucidation of Reaction Pathways and Energetics

Theoretical calculations are invaluable for mapping out the reaction pathways and determining the energetics of reactions involving 1-Amino-1-(2-chlorophenyl)acetone.

Transition State Theory: By locating the transition state structures and calculating their energies, computational methods can predict the activation energies for various potential reactions, such as nucleophilic addition to the carbonyl group or reactions at the amino group. This allows for a comparison of the feasibility of different reaction pathways.

Reaction Mechanisms: For instance, the mechanism of reduction of the carbonyl group or the acylation of the amino group could be investigated. Calculations would reveal the step-by-step process, including the formation of intermediates and the structures of the transition states connecting them. The influence of the 2-chlorophenyl group on the reaction barrier heights, due to both steric and electronic effects, would be a key aspect of such studies.

Molecular Modeling of Interactions in Catalytic Systems involving 1-Amino-1-(2-chlorophenyl)acetone

The bifunctional nature of 1-Amino-1-(2-chlorophenyl)acetone, possessing both a nucleophilic amino group and an electrophilic carbonyl group, makes it a candidate for use in or as a precursor to catalysts.

Ligand-Metal Interactions: If used as a ligand in a metal-catalyzed reaction, molecular modeling could predict the preferred coordination modes with different metal centers. The steric bulk of the 2-chlorophenyl group would play a crucial role in determining the geometry of the resulting metal complex and, consequently, its catalytic activity and selectivity.

Enzyme-Substrate Interactions: In a biocatalytic context, molecular docking simulations could be employed to predict how 1-Amino-1-(2-chlorophenyl)acetone might bind to the active site of an enzyme. These simulations would provide insights into the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding affinity and orientation of the molecule within the active site. This is particularly relevant for understanding its potential as a substrate or inhibitor for certain enzymes.

Advanced Analytical Methodologies for Research on 1 Amino 1 2 Chlorophenyl Acetone

High-Resolution Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton spectrum is expected to show distinct signals corresponding to the different chemical environments. The aromatic protons on the 2-chlorophenyl ring would typically appear in the downfield region (δ 7.0-7.6 ppm). The single proton at the chiral center (C1) would likely be a singlet or a multiplet depending on coupling, appearing in the region of δ 4.0-5.0 ppm. The methyl protons of the acetone (B3395972) group would be observed as a sharp singlet in the upfield region, likely around δ 2.1-2.3 ppm. The two protons of the primary amine group would present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon spectrum would complement the proton data. The carbonyl carbon (C=O) is expected to have a characteristic chemical shift in the highly deshielded region of δ 195-210 ppm. Carbons of the aromatic ring would resonate between δ 120-140 ppm, with the carbon atom bonded to the chlorine atom showing a distinct shift. The chiral carbon (C1) attached to the nitrogen and the phenyl ring would appear around δ 50-70 ppm, and the methyl carbon would be found in the upfield region (δ 25-35 ppm).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies. For 1-Amino-1-(2-chlorophenyl)acetone, the following absorption bands are anticipated:

A strong, sharp absorption band between 1700-1725 cm⁻¹ corresponding to the C=O (ketone) stretching vibration.

N-H stretching vibrations for the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

C-N stretching, which can be observed in the 1020-1250 cm⁻¹ range.

A C-Cl stretching absorption, which is expected in the fingerprint region, typically between 700-800 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Using a technique like electrospray ionization (ESI), the molecular ion peak [M+H]⁺ would be expected. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula (C₉H₁₀ClNO). Fragmentation analysis would likely show characteristic losses, such as the loss of the acetyl group or cleavage adjacent to the amine.

Table 1: Predicted Spectroscopic Data for 1-Amino-1-(2-chlorophenyl)acetone

| Technique | Functional Group | Predicted Chemical Shift / Frequency / m/z |

|---|---|---|

| ¹H NMR | Aromatic C-H | δ 7.0-7.6 ppm |

| Methine CH (N) | δ 4.0-5.0 ppm | |

| Amine NH ₂ | Variable, broad singlet | |

| Methyl CH ₃ | δ 2.1-2.3 ppm | |

| ¹³C NMR | Ketone C =O | δ 195-210 ppm |

| Aromatic C | δ 120-140 ppm | |

| Chiral C -N | δ 50-70 ppm | |

| Methyl C H₃ | δ 25-35 ppm | |

| IR Spectroscopy | N-H Stretch (Amine) | 3300-3500 cm⁻¹ |

| C=O Stretch (Ketone) | 1700-1725 cm⁻¹ | |

| C-Cl Stretch | 700-800 cm⁻¹ |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for separating 1-Amino-1-(2-chlorophenyl)acetone from any impurities and for resolving its two enantiomers to determine the enantiomeric excess (e.e.).

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for enantiomeric separation. This is typically achieved using a chiral stationary phase (CSP). For compounds structurally similar to 1-Amino-1-(2-chlorophenyl)acetone, such as ketamine and its derivatives, polysaccharide-based CSPs (e.g., amylose (B160209) or cellulose (B213188) phenylcarbamates) have proven effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like 2-propanol, is optimized to achieve baseline resolution of the enantiomeric peaks. Derivatization of the amine group with a chiral derivatizing agent can also be employed to form diastereomers that can be separated on a standard achiral reverse-phase column.

Capillary Electrophoresis (CE): Enantioselective CE is another powerful technique for chiral separations, offering high efficiency and requiring only small sample volumes. For ketamine and related compounds, cyclodextrins (CDs), particularly sulfated β- or γ-cyclodextrins, are commonly used as chiral selectors added to the background electrolyte. The separation is based on the differential interaction of the enantiomers with the chiral selector within the capillary under an electric field, resulting in different migration times.

Table 2: Exemplary Chiral Chromatographic/Electrophoretic Conditions for Ketamine Analogs

| Technique | Chiral Selector / Stationary Phase | Mobile Phase / Background Electrolyte | Detection | Reference |

|---|---|---|---|---|

| HPLC | Polysaccharide-based CSPs (e.g., Lux® AMP) | Normal phase conditions | UV-ORD | |

| HPLC | Chiralcel IB N-5 (Cellulose-based) | Hexane/IPA (Isopropanol) | UV |

Q & A

Q. What are the common synthetic routes for 1-Amino-1-(2-chlorophenyl)acetone, and how are intermediates purified?

A typical method involves reacting methyl α-amino(2-chlorophenyl)acetate hydrochloride with NaHCO₃ in CH₂Cl₂/water to release the free amine. Subsequent reaction with 2-thienyl-ethyl-para-toluenesulfonate in acetonitrile at 353 K for 22 hours yields the aminoester intermediate. Purification is achieved via ethyl acetate/water extraction and recrystallization from acetone/methyl ethyl ketone mixtures . Key steps include monitoring reaction completion via TLC and optimizing solvent ratios for crystallization efficiency.

Q. How is 1-Amino-1-(2-chlorophenyl)acetone characterized structurally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, a derivative of the compound crystallized in an orthorhombic system (space group P2₁2₁2₁) with unit cell parameters a = 12.101 Å, b = 14.209 Å, c = 18.325 Å. Data collection using a Bruker SMART-CCD diffractometer (MoKα radiation, λ = 0.71073 Å) and refinement via SHELXL-97 software (R factor = 0.039) confirm bond lengths and angles within expected ranges . Disordered regions (e.g., thiophene rings) are refined using geometric restraints (C–S = 1.72 Å, C–C = 1.50 Å) .

Advanced Research Questions

Q. How can computational methods resolve contradictions between spectroscopic and crystallographic data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict molecular electrostatic potential (MESP), HOMO-LUMO gaps, and vibrational frequencies. Discrepancies between experimental FTIR bands (e.g., C=O stretching at ~1700 cm⁻¹) and computed values may arise from solvent effects or crystal packing forces. Benchmarking against SCXRD data (e.g., dihedral angles in the anion: 54.45° vs. 54.47°) ensures accuracy .

Q. What strategies address disorder in crystallographic refinement for derivatives of 1-Amino-1-(2-chlorophenyl)acetone?

In cases of thiophene ring disorder, SHELXL restraints (C–S, C–C bond lengths) and partial occupancy refinement are applied. For ammonium H atoms, difference maps guide initial positioning, followed by riding models (N–H = 0.85 Å). High-resolution data (θ > 23.4°) and Friedel pair inclusion improve Flack parameter reliability .

Q. How does stereochemical purity impact biological activity in related compounds?

Chiral resolution via (+)-camphor-10-sulfonic acid yields enantiopure derivatives (e.g., >99% ee confirmed by Daicel Chiralpak AS-RH column). Stereochemical integrity is critical for interactions with biological targets, as seen in Clopidogrel intermediates, where R-configuration governs antiplatelet efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.